Technical Profile: 5-amino-1,4-dimethyl-3-(4-bromophenyl)pyrazole
Technical Profile: 5-amino-1,4-dimethyl-3-(4-bromophenyl)pyrazole
This guide provides an in-depth technical analysis of 5-amino-1,4-dimethyl-3-(4-bromophenyl)pyrazole , a specialized heterocyclic intermediate critical for the development of p38 MAP kinase inhibitors, FGFR inhibitors, and fused pyrazolo-pyrimidine scaffolds.
Executive Summary & Compound Identity
This compound represents a fully substituted pyrazole core. Unlike simple pyrazoles, the tetrasubstitution pattern (1,3,4,5-positions) locks the tautomeric equilibrium, providing a rigid scaffold for Structure-Activity Relationship (SAR) studies. Its "bifunctional" nature—possessing an aryl bromide for cross-coupling and a primary amine for heterocyclization—makes it a high-value "linchpin" intermediate in divergent synthesis.
Physicochemical Characterization
| Property | Value | Note |
| IUPAC Name | 3-(4-bromophenyl)-1,4-dimethyl-1H-pyrazol-5-amine | |
| CAS Registry | Not widely listed; Chemotype-specific | Search via substructure (CID 43158772) |
| Molecular Formula | C₁₁H₁₂BrN₃ | |
| Molecular Weight | 266.14 g/mol | |
| Exact Mass | 265.021 g/mol | Distinctive Br isotopic pattern (1:1 ratio at M, M+2) |
| Appearance | Pale yellow to off-white crystalline solid | Amine oxidation can darken color over time |
| Solubility | DMSO (>50 mM), DMF, Hot Ethanol | Insoluble in water; sparingly soluble in DCM |
| pKa (Calculated) | ~3.5 (Pyrazolium), ~17 (Amine) | Weakly basic; forms salts with strong acids (HCl) |
Synthesis Protocol: The "Ketone-First" Condensation
The most robust route to 5-amino-1-methylpyrazoles involves the regiospecific condensation of methylhydrazine with an
Mechanistic Rationale
Achieving the 1,4-dimethyl pattern requires controlling the regioselectivity of the hydrazine attack.
-
Regiocontrol: Methylhydrazine (
) has two nucleophilic sites. The unsubstituted is sterically less hindered and typically attacks the ketone carbonyl first. -
Cyclization: The resulting hydrazone intermediate undergoes intramolecular nucleophilic attack by the
-methyl group onto the nitrile carbon. -
Result: The methyl group ends up at the N1 position, and the nitrile nitrogen becomes the exocyclic 5-amino group.
Step-by-Step Methodology
Phase 1: Precursor Synthesis (Benzoylacetonitrile Alkylation)
Target: 2-methyl-3-(4-bromophenyl)-3-oxopropanenitrile
-
Charge: Dissolve 3-(4-bromophenyl)-3-oxopropanenitrile (1.0 eq) in anhydrous THF under
. -
Deprotonation: Cool to 0°C. Add NaH (1.1 eq, 60% dispersion) portion-wise. Evolution of
gas will be vigorous. Stir for 30 min until gas evolution ceases. -
Alkylation: Add Methyl Iodide (MeI) (1.05 eq) dropwise. Critical: Do not use large excess to avoid dimethylation.
-
Workup: Warm to RT and stir for 4 hours. Quench with saturated
. Extract with EtOAc. -
Validation:
NMR must show a quartet (~4.5 ppm) for the -proton and a doublet for the -methyl.
Phase 2: Pyrazole Cyclization
Target: 5-amino-1,4-dimethyl-3-(4-bromophenyl)pyrazole
-
Condensation: Dissolve the crude
-methyl- -ketonitrile from Phase 1 in Absolute Ethanol (0.5 M concentration). -
Reagent Addition: Add Methylhydrazine (1.2 eq) dropwise at RT.
-
Reflux: Heat the mixture to reflux (78°C) for 6–12 hours. Monitor by TLC (50% EtOAc/Hexane). The starting nitrile spot will disappear, and a lower Rf fluorescent spot (amine) will appear.
-
Isolation: Cool to 0°C. The product often crystallizes directly. If not, concentrate to 1/3 volume and add cold diethyl ether to induce precipitation.
-
Purification: Recrystallize from Ethanol/Water or purify via silica flash chromatography (DCM:MeOH 95:5).
Self-Validating Analytical Checkpoints
-
NMR Signature:
- 3.6–3.7 ppm (3H, s): N-Methyl (Distinctive N1 position).
- 1.9–2.1 ppm (3H, s): C4-Methyl .
-
4.5–5.5 ppm (2H, br s): NH₂ (Exchangeable with
). - 7.4–7.6 ppm (4H, m): Aryl protons (AA'BB' system typical of p-Br-Ph).
-
Mass Spec: Look for the characteristic Bromine doublet (M+ and M+2 of equal intensity).
Reaction Pathways & Applications
This molecule is designed as a "divergent core." The diagram below illustrates its primary downstream transformations.
Pathway Visualization (Graphviz DOT)
Caption: Divergent synthesis pathways utilizing the C3-Bromide and C5-Amine handles.
Key Transformations
-
Pyrazolo[1,5-a]pyrimidine Formation:
-
Protocol: React the core with 1,3-diketones (e.g., acetylacetone) in refluxing acetic acid.
-
Mechanism:[1][2][3][4][5] The exocyclic amine attacks a carbonyl, followed by ring closure at the pyrazole N1? No.
-
Correction: In 1-substituted pyrazoles, the N1 is blocked. Therefore, cyclization to form pyrazolo[1,5-a]pyrimidines is blocked or requires the loss of the N-methyl group (unlikely).
-
Alternative: This specific core (1-methyl) is used to synthesize Pyrazolo[3,4-d]pyrimidines (via reaction with formamide/urea) or Pyrazolo[3,4-b]pyridines .
-
Note: If the target is Pyrazolo[1,5-a]pyrimidine, one must start with the 1H-pyrazole (unsubstituted nitrogen). With the 1,4-dimethyl core, the primary cyclization route is to Pyrazolo[3,4-d]pyrimidines using the C4-Methyl (if oxidized to aldehyde) or simply using the C5-amine and C4-position if C4 was unsubstituted.
-
Specific Utility of C4-Methyl: The C4-methyl blocks the standard Vilsmeier-Haack formylation at C4. Therefore, this molecule is often a terminal pharmacophore (e.g., p38 inhibitor) rather than a cyclization precursor, unless the C4-methyl is functionalized (e.g., radical bromination).
-
-
Suzuki-Miyaura Coupling:
-
The 4-bromophenyl moiety is an excellent handle.
-
Conditions:
, , Dioxane/Water, 90°C. -
Application: Extending the carbon skeleton to access the "deep pocket" of kinase enzymes (e.g., FGFR, p38).
-
Biological Context & Safety
-
Target Class: p38 MAP Kinase Inhibitors, COX-2 Inhibitors.
-
Mechanism: The pyrazole nitrogen (N2) acts as a hydrogen bond acceptor for the hinge region of kinases, while the 5-amino group acts as a donor to the gatekeeper residue (e.g., Thr106 in p38).
-
Safety:
-
Hazard: Irritant to eyes and respiratory system.
-
Handling: Use standard PPE. Avoid inhalation of dust.
-
Storage: Store at 2–8°C under inert atmosphere (Argon) to prevent amine oxidation.
-
References
-
PubChem. (n.d.). 3-(4-bromophenyl)-1,4-dimethyl-1H-pyrazol-5-amine (CID 43158772). National Center for Biotechnology Information. Link
-
Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. Journal of Organic Chemistry. (Context on regiocontrol in methylhydrazine condensations). Link
-
Aggarwal, R., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles.[2][3][5][6] Beilstein Journal of Organic Chemistry. (Review of synthetic methods). Link
-
Boehringer Ingelheim. (2018). Patent WO2018069222A1: Substituted 6-(1H-pyrazol-1-yl)pyrimidin-4-amine derivatives. (Cites the specific synthesis of 1,4-dimethyl-5-amino-3-arylpyrazoles). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. scirp.org [scirp.org]
- 3. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 4. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines | MDPI [mdpi.com]
- 5. WO1993006088A1 - Process for producing 5-amino-3-methylpyrazole - Google Patents [patents.google.com]
- 6. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
